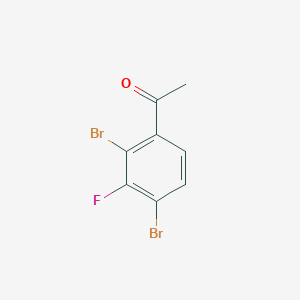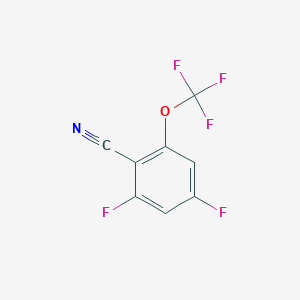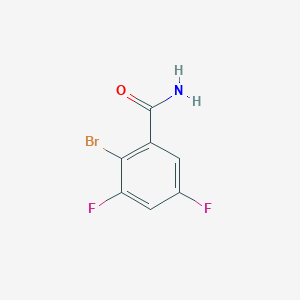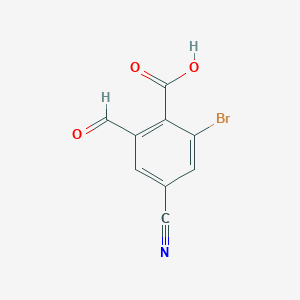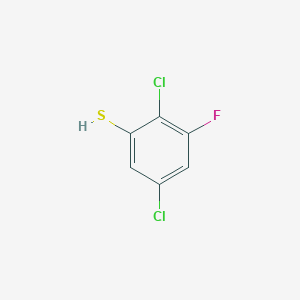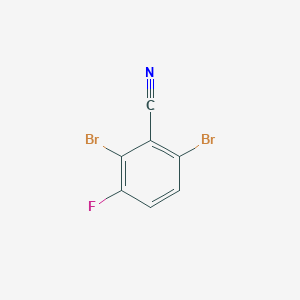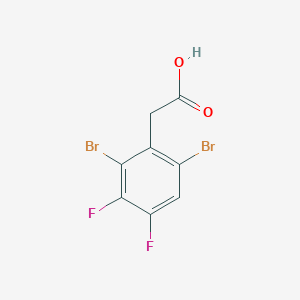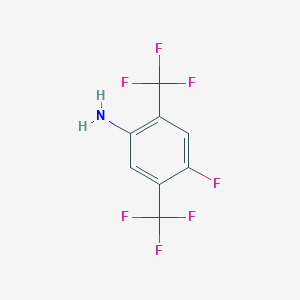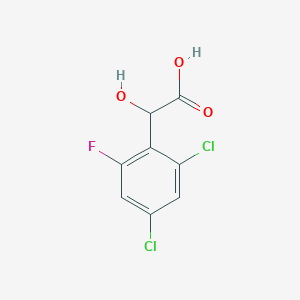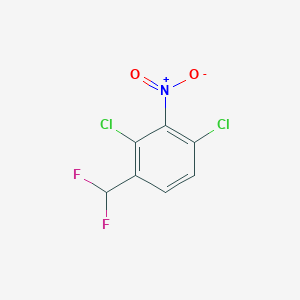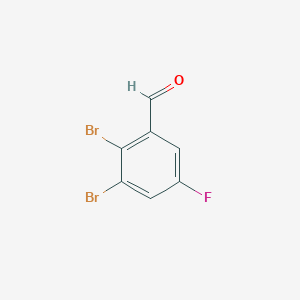
2,3-Dibromo-5-fluorobenzaldehyde
描述
2,3-Dibromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO It is a derivative of benzaldehyde, where two bromine atoms and one fluorine atom are substituted at the 2, 3, and 5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the bromine atoms being introduced at the 2 and 3 positions of the benzaldehyde ring.
Another method involves the use of 2,3-dibromotoluene as a starting material, which is then subjected to oxidation to form the corresponding aldehyde. This method can be advantageous due to the availability of 2,3-dibromotoluene and the relatively straightforward oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
2,3-Dibromo-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Reduction: Formation of 2,3-Dibromo-5-fluorobenzyl alcohol.
Oxidation: Formation of 2,3-Dibromo-5-fluorobenzoic acid.
科学研究应用
2,3-Dibromo-5-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
作用机制
The mechanism of action of 2,3-Dibromo-5-fluorobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the electron-withdrawing effects of the bromine and fluorine atoms. These substituents can influence the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in various chemical reactions.
In biological applications, the compound’s mechanism of action may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways would depend on the specific context of its use in biological research.
相似化合物的比较
2,3-Dibromo-5-fluorobenzaldehyde can be compared with other similar compounds, such as:
2,3-Dibromobenzaldehyde: Lacks the fluorine atom, which can result in different reactivity and applications.
2,3-Difluorobenzaldehyde:
2-Bromo-5-fluorobenzaldehyde: Contains only one bromine atom, which can affect its reactivity and suitability for certain applications.
The uniqueness of this compound lies in the combination of bromine and fluorine substituents, which can impart specific electronic and steric effects, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2,3-dibromo-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEFVHKGMRZXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


